3,6-Diethyl-1-phenyl-2-propylpiperidine
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Overview
Description
3,6-Diethyl-1-phenyl-2-propylpiperidine is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are widely used in the synthesis of various pharmaceuticals due to their biological activity and structural versatility .
Preparation Methods
The synthesis of 3,6-Diethyl-1-phenyl-2-propylpiperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the intramolecular hydroalkenylation of 1,6-ene-dienes using a nickel catalyst and a chiral P-O ligand provides a regioselective and mild method for the preparation of six-membered N-heterocycles with an aromatic substituent . Industrial production methods often involve multi-step synthesis processes that include hydrogenation, cyclization, and functionalization reactions .
Chemical Reactions Analysis
3,6-Diethyl-1-phenyl-2-propylpiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,6-Diethyl-1-phenyl-2-propylpiperidine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential pharmacological properties, including its effects on various biological pathways. In medicine, piperidine derivatives are explored for their potential as therapeutic agents in the treatment of diseases such as Alzheimer’s and Parkinson’s . In the industry, these compounds are used in the development of new materials and as intermediates in chemical synthesis .
Mechanism of Action
The mechanism of action of 3,6-Diethyl-1-phenyl-2-propylpiperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity. For example, some piperidine derivatives are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
3,6-Diethyl-1-phenyl-2-propylpiperidine can be compared with other similar piperidine derivatives, such as 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine . While both compounds share a similar core structure, their substituents and functional groups can lead to differences in their chemical reactivity and biological activity.
Properties
CAS No. |
144482-54-2 |
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Molecular Formula |
C18H29N |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
3,6-diethyl-1-phenyl-2-propylpiperidine |
InChI |
InChI=1S/C18H29N/c1-4-10-18-15(5-2)13-14-16(6-3)19(18)17-11-8-7-9-12-17/h7-9,11-12,15-16,18H,4-6,10,13-14H2,1-3H3 |
InChI Key |
KHHUJWXFABMCSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(CCC(N1C2=CC=CC=C2)CC)CC |
Origin of Product |
United States |
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